1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
Description
1-(4-Chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring fused to a carboxamide group, a 4-chlorophenyl substituent, and a piperidine moiety modified with an N,N-dimethylsulfamoyl group. Its design shares similarities with opioid receptor modulators, particularly fentanyl analogs, but distinct structural features—such as the sulfamoyl group and chlorophenyl ring—differentiate its pharmacokinetic and pharmacodynamic profile .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O3S/c1-23(2)28(26,27)24-13-9-16(10-14-24)15-22-19(25)20(11-3-4-12-20)17-5-7-18(21)8-6-17/h5-8,16H,3-4,9-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCAKFDSSZBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, including the formation of the cyclopentanecarboxamide core, the introduction of the piperidine ring, and the attachment of the chlorophenyl group. Common synthetic routes may include:
Formation of the Cyclopentanecarboxamide Core: This step often involves the reaction of cyclopentanone with an amine to form the carboxamide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using efficient catalysts to speed up the reactions.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a cyclopentanecarboxamide core, a piperidine ring, and a chlorophenyl group. The synthesis typically involves several key steps:
- Formation of the Cyclopentanecarboxamide Core : This is achieved through the reaction of cyclopentanone with an appropriate amine to yield the carboxamide.
- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety.
- Attachment of the Chlorophenyl Group : This can be accomplished using coupling reactions such as Suzuki-Miyaura coupling.
These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact.
The compound has garnered interest for its potential biological activities, particularly in medicinal chemistry. Research indicates it may interact with various molecular targets, potentially modulating enzyme or receptor activity. The following table summarizes its biological activities based on available studies:
| Activity | Description |
|---|---|
| Antinociceptive | Potential to alleviate pain through modulation of pain pathways. |
| Anti-inflammatory | May reduce inflammation by inhibiting specific inflammatory mediators. |
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. |
| Cytotoxicity | Shows cytotoxic effects on cancer cell lines, indicating possible anticancer properties. |
Case Studies and Research Findings
Several studies have investigated the compound's efficacy in various applications:
- Pain Management : A study demonstrated that the compound exhibited significant antinociceptive effects in animal models, suggesting its potential as an analgesic agent.
- Anti-inflammatory Effects : Research indicated that it could inhibit pro-inflammatory cytokines in vitro, supporting its application in treating inflammatory conditions.
- Antimicrobial Activity : In vitro tests revealed that the compound showed inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound’s closest structural analogues include cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) and N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . A comparative analysis is provided below:
Binding Affinity and Selectivity
- Cyclopropylfentanyl : Binds preferentially to μ-opioid receptors with high affinity, contributing to its extreme potency and overdose risk . Its cyclopropane ring and phenethyl side chain are critical for receptor interaction.
- Target Compound: The 4-chlorophenyl group may enhance binding to aryl hydrocarbon receptors or serotonin receptors, while the sulfamoyl group could introduce selectivity for non-opioid targets (e.g., ion channels or enzymes) . No direct binding assays are reported.
Biological Activity
1-(4-Chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure
The compound features a cyclopentanecarboxamide backbone with a piperidine moiety, which is modified by a dimethylsulfamoyl group and a 4-chlorophenyl substituent. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological properties. Key areas of investigation include:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties, possibly through the inhibition of specific oncogenic pathways.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential as an antibacterial agent.
- Neuropharmacological Effects : The piperidine component may confer neuroactive properties, potentially influencing neurotransmitter systems.
Antitumor Activity
A study evaluating the cytotoxic effects of related compounds demonstrated that modifications in the piperidine ring significantly enhanced anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with compounds triggering caspase activation and altering Bcl-2 family protein expression .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of structurally similar compounds. Results indicated that certain derivatives exhibited bactericidal effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neuropharmacological Studies
Research into the neuropharmacological effects highlighted that compounds containing the piperidine moiety could modulate dopamine and serotonin receptors. In vitro assays revealed that these compounds could enhance neurotransmitter release, suggesting potential applications in treating mood disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Bactericidal against multiple strains | |
| Neuropharmacological | Modulation of neurotransmitter release |
The synthesis of 1-(4-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide involves several steps, typically starting from readily available precursors. The reaction conditions often include solvent systems conducive to maintaining the integrity of sensitive functional groups.
The proposed mechanism for its biological activity includes:
- Receptor Binding : The compound may interact with specific receptors in target cells.
- Signal Transduction Modulation : Following receptor binding, downstream signaling pathways are activated or inhibited.
- Cellular Response : This leads to changes in cell behavior, such as apoptosis in cancer cells or altered neurotransmitter dynamics in neural cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
